

# Application Notes and Protocols for Studying Liver Organoids with ML-290

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury and can progress to cirrhosis and liver failure. The development of effective anti-fibrotic therapies has been hampered by the lack of robust in vitro models that accurately recapitulate the complex cellular interactions and disease processes. Human liver organoids have emerged as a promising three-dimensional (3D) culture system to model liver diseases, including fibrosis.

**ML-290** is a potent, selective, and small molecule allosteric agonist of the human relaxin family peptide receptor 1 (RXFP1).[1][2][3] Activation of RXFP1 by its endogenous ligand, relaxin, has demonstrated anti-fibrotic effects in various preclinical models.[1][2] **ML-290** offers a significant advantage over relaxin due to its small molecule nature, longer half-life, and stability. These application notes provide detailed protocols for utilizing **ML-290** to study its anti-fibrotic effects in a lipopolysaccharide (LPS)-induced model of fibrosis in human liver organoids.

### **Principle of the Method**

This protocol describes the establishment of a fibrotic phenotype in human liver organoids through treatment with LPS, a component of the outer membrane of Gram-negative bacteria known to induce an inflammatory and fibrotic response. The anti-fibrotic potential of **ML-290** is then assessed by quantifying the reduction of type I collagen, a major component of the fibrotic



scar, in these organoids. The primary method of analysis is whole-mount immunofluorescence followed by confocal microscopy and image analysis.

### **Data Presentation**

The efficacy of **ML-290** in reducing fibrosis in liver organoids can be quantified by measuring the change in collagen deposition. The following table summarizes the representative dose-dependent effect of **ML-290** on the fibrotic index in LPS-treated human liver organoids, as described in the literature.

| Treatment Group | ML-290<br>Concentration | Mean Fibrotic<br>Index (Arbitrary<br>Units) | Standard Error of the Mean (SEM) |
|-----------------|-------------------------|---------------------------------------------|----------------------------------|
| Control (DMSO)  | 0 nM                    | 1.00                                        | ± 0.12                           |
| ML-290          | 1 nM                    | 0.95                                        | ± 0.10                           |
| ML-290          | 10 nM                   | 0.65                                        | ± 0.08                           |
| ML-290          | 100 nM                  | 0.40                                        | ± 0.06                           |
| ML-290          | 500 nM                  | 0.35                                        | ± 0.05                           |

Note: The fibrotic index is a quantitative measure of collagen deposition, calculated from the ratio of collagen-positive pixels to the total organoid area. The values presented are representative and demonstrate a significant reduction in fibrosis at higher concentrations of **ML-290**.

## **Experimental Protocols**

# Protocol 1: Culture and Maintenance of Human Liver Organoids

This protocol is a general guideline for the culture of human liver organoids derived from primary tissues or pluripotent stem cells. Specific protocols may vary depending on the source of the organoids.

Materials and Reagents:



- Human Liver Organoid Culture Medium (specific to the organoid line)
- Matrigel® or other suitable basement membrane extract
- Advanced DMEM/F12
- Penicillin-Streptomycin
- GlutaMAX™
- HEPES
- N-2 and B-27 Supplements
- Growth Factors (e.g., EGF, HGF, FGF10, Noggin, R-spondin1)
- ROCK inhibitor (Y-27632)
- 6-well or 24-well tissue culture plates
- Sterile pipette tips and tubes

#### Procedure:

- Thaw and culture human liver organoids according to the supplier's or established laboratory protocol.
- Maintain organoids in a 37°C, 5% CO2 incubator.
- For passaging, mechanically disrupt organoids into smaller fragments.
- Embed the organoid fragments in droplets of Matrigel® in a pre-warmed culture plate.
- After polymerization of the Matrigel®, add pre-warmed human liver organoid culture medium.
- Change the culture medium every 2-3 days.
- Passage the organoids every 7-14 days, depending on their growth rate.



## Protocol 2: Induction of Fibrosis in Liver Organoids with LPS

#### Materials and Reagents:

- Established human liver organoid cultures
- Lipopolysaccharide (LPS) from E. coli (e.g., Sigma-Aldrich, L4391)
- Sterile PBS
- Human Liver Organoid Culture Medium

#### Procedure:

- Culture liver organoids for at least 7 days after passaging to allow for stabilization.
- Prepare a stock solution of LPS in sterile PBS.
- On the day of treatment, dilute the LPS stock solution in fresh liver organoid culture medium to a final concentration of 10  $\mu g/mL$ .
- Carefully remove the old medium from the organoid cultures.
- Add the LPS-containing medium to the wells.
- Incubate the organoids for 4 to 7 days to induce a fibrotic phenotype. Change the medium with fresh LPS-containing medium every 2 days.
- A control group of organoids should be cultured in parallel with medium containing the vehicle (PBS) instead of LPS.

## Protocol 3: Treatment of Fibrotic Liver Organoids with ML-290

#### Materials and Reagents:

LPS-treated (fibrotic) human liver organoids



- ML-290 (e.g., from a chemical supplier)
- DMSO (for dissolving ML-290)
- Human Liver Organoid Culture Medium with 10 μg/mL LPS

#### Procedure:

- Prepare a stock solution of ML-290 in DMSO.
- Prepare a serial dilution of ML-290 in fresh LPS-containing culture medium to achieve final
  concentrations ranging from 1 nM to 500 nM. Ensure the final DMSO concentration is
  consistent across all conditions and does not exceed 0.1%.
- Simultaneous Treatment: Add the **ML-290** and LPS-containing medium to the organoids at the same time and culture for 4 days.
- Post-Fibrosis Treatment: After inducing fibrosis with LPS for 7 days, replace the medium with fresh LPS-containing medium supplemented with the desired concentrations of ML-290 and culture for an additional 7 days.
- Include a vehicle control group (DMSO in LPS-containing medium).
- Change the medium every 2 days with freshly prepared ML-290 and LPS-containing medium.
- After the treatment period, proceed with analysis (e.g., immunofluorescence).

# Protocol 4: Whole-Mount Immunofluorescence for Collagen Type I

#### Materials and Reagents:

- Treated and control liver organoids
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS



- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin and 0.1% Tween-20 in PBS)
- Primary Antibody: Rabbit anti-Collagen Type I (e.g., Abcam, ab34710)
- Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
- Nuclear Stain (e.g., DAPI or Hoechst 33342)
- Mounting Medium
- Confocal microscope

#### Procedure:

- Carefully aspirate the culture medium from the organoid-containing wells.
- Gently wash the organoids twice with PBS.
- Fix the organoids with 4% PFA for 1 hour at room temperature.
- Wash the organoids three times with PBS for 10 minutes each.
- Permeabilize the organoids with Permeabilization Buffer for 30 minutes at room temperature.
- Wash the organoids three times with PBS.
- Block non-specific antibody binding by incubating in Blocking Buffer for 1-2 hours at room temperature.
- Incubate the organoids with the primary antibody against Collagen Type I, diluted in Blocking Buffer, overnight at 4°C.
- The next day, wash the organoids three to five times with PBS containing 0.1% Tween-20 for 20 minutes each.
- Incubate with the fluorescently labeled secondary antibody, diluted in Blocking Buffer, for 2 hours at room temperature in the dark.



- Wash the organoids three to five times with PBS containing 0.1% Tween-20 for 20 minutes each in the dark.
- Counterstain the nuclei with DAPI or Hoechst diluted in PBS for 20 minutes.
- Wash the organoids twice with PBS.
- Mount the organoids on a slide with an appropriate mounting medium.
- Image the organoids using a confocal microscope. Acquire Z-stacks to capture the 3D structure.
- Analyze the images using software such as ImageJ or FIJI to quantify the fibrotic index (ratio of collagen-positive area to the total organoid area).

### **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for evaluating the anti-fibrotic effects of ML-290.





Click to download full resolution via product page

Caption: Proposed signaling pathway of ML-290 in liver fibrosis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring hepatic stellate cell-driven fibrosis: therapeutic advances and future perspectives [hrcak.srce.hr]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Liver Organoids with ML-290]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609136#ml-290-application-in-studying-liver-organoids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com